3-(2-Aminoethyl)-5-methoxy-1,3-dimethyl-2-indolone
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Overview
Description
3-(2-aminoethyl)-5-methoxy-1,3-dimethyl-2-indolone is a member of indoles.
Scientific Research Applications
Synthesis and Evaluation for Dopamine Receptor Agonists
A series of beta-aminoethyl indolones, including compounds structurally related to 3-(2-Aminoethyl)-5-methoxy-1,3-dimethyl-2-indolone, have been synthesized and evaluated as peripheral prejunctional dopaminergic agonists. These compounds, tested in the isolated perfused rabbit ear artery, showed significant potency, with one compound having an ED50 of 2 +/- 0.3 nM (Demarinis et al., 1986).
Antiplasmodial Activities and Synthesis
The antiplasmodial activity of indolone derivatives, related to this compound, against Plasmodium falciparum has been studied. One such derivative displayed significant in vitro activity (IC50 = 49 nM) and selectivity, indicating potential for antimalarial applications (Najahi et al., 2014).
Anti-Epileptic Effects
New indole derivatives, including compounds similar to this compound, have been synthesized and evaluated for antiepileptic activity. Studies on albino Wistar rats demonstrated these compounds' ability to modulate biogenic amines concentrations in the brain, suggesting potential utility in treating epilepsy (Swathi & Sarangapani, 2017).
Antimicrobial Agent Development
Derivatives of Indole, similar to this compound, have been synthesized and evaluated for antimicrobial potential. These studies indicate a potential for the development of new antimicrobial agents (Kalshetty et al., 2012).
Properties
Molecular Formula |
C13H18N2O2 |
---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
3-(2-aminoethyl)-5-methoxy-1,3-dimethylindol-2-one |
InChI |
InChI=1S/C13H18N2O2/c1-13(6-7-14)10-8-9(17-3)4-5-11(10)15(2)12(13)16/h4-5,8H,6-7,14H2,1-3H3 |
InChI Key |
XEEBADQXIMNBQG-UHFFFAOYSA-N |
SMILES |
CC1(C2=C(C=CC(=C2)OC)N(C1=O)C)CCN |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)OC)N(C1=O)C)CCN |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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